molecular formula C10H12O B13590537 2-(2-Ethylphenyl)oxirane CAS No. 58220-88-5

2-(2-Ethylphenyl)oxirane

Cat. No.: B13590537
CAS No.: 58220-88-5
M. Wt: 148.20 g/mol
InChI Key: FKOINCHUBCXOSV-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)oxirane is an organic compound belonging to the oxirane family, characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethylphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-ethylphenyl)ethene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . Another method includes the use of hydrogen peroxide in the presence of a catalyst like titanium silicalite .

Industrial Production Methods

On an industrial scale, the production of this compound typically involves the catalytic oxidation of the corresponding alkene. This process is efficient and can be scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Ethylphenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)oxirane involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-methyloxirane
  • 2-Methyl-2-phenyloxirane
  • 2-(2-Methylphenyl)oxirane

Uniqueness

2-(2-Ethylphenyl)oxirane is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different reaction pathways and products compared to other similar oxiranes .

Properties

CAS No.

58220-88-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-(2-ethylphenyl)oxirane

InChI

InChI=1S/C10H12O/c1-2-8-5-3-4-6-9(8)10-7-11-10/h3-6,10H,2,7H2,1H3

InChI Key

FKOINCHUBCXOSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CO2

Origin of Product

United States

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